

Commercial Availability and Technical Profile of Ethyl 2,5-dichloropyridine-4-carboxylate

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Compound of Interest

Compound Name: *Ethyl 2,5-dichloropyridine-4-carboxylate*

Cat. No.: B1328051

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For Researchers, Scientists, and Drug Development Professionals

Introduction: **Ethyl 2,5-dichloropyridine-4-carboxylate**, a halogenated pyridine derivative, serves as a key intermediate in the synthesis of complex organic molecules. Its utility is prominent in the development of novel agrochemicals and pharmaceuticals. This technical guide provides a comprehensive overview of its commercial availability, key chemical properties, and established experimental protocols for its synthesis and further reactions, catering to the needs of researchers and professionals in the field of drug discovery and development.

Commercial Availability

Ethyl 2,5-dichloropyridine-4-carboxylate is readily available from a range of chemical suppliers. The following table summarizes the offerings from several prominent vendors, highlighting the typical quantities and contact information. Researchers are advised to contact the suppliers directly for the most current pricing and availability.

Supplier	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Notes
BOC Sciences	603122-76-5	C ₈ H ₇ Cl ₂ NO ₂	220.05	Useful research chemical.[1]
Angene Chemical	603122-76-5	C ₈ H ₇ Cl ₂ NO ₂	220.05	Available in various quantities (e.g., 100mg, 250mg, 1g, 5g).
Laibo Chem	603122-76-5	C ₈ H ₇ Cl ₂ NO ₂	220.05	-
AccelaChemBio	603122-76-5	C ₈ H ₇ Cl ₂ NO ₂	220.05	-
Topharman	603122-76-5	C ₈ H ₇ Cl ₂ NO ₂	220.05	Pricing available for 1g and 5g quantities.

Physicochemical Properties

A comprehensive summary of the physical and chemical properties of **Ethyl 2,5-dichloropyridine-4-carboxylate** is crucial for its handling, storage, and application in experimental settings. The following table consolidates available data.

Property	Value	Source
Molecular Formula	C ₈ H ₇ Cl ₂ NO ₂	BOC Sciences
Molecular Weight	220.05 g/mol	BOC Sciences
CAS Number	603122-76-5	Multiple Suppliers
Physical State	Solid	Guidechem
IUPAC Name	ethyl 2,5-dichloropyridine-4-carboxylate	-
Canonical SMILES	CCOC(=O)C1=CN=C(C=C1Cl)Cl	-
InChI	InChI=1S/C8H7Cl2NO2/c1-2-13-8(12)5-3-7(10)11-4-6(5)9/h3-4H,2H2,1H3	-

Note: Detailed experimental data on properties like melting point, boiling point, and solubility are not readily available in the public domain and may require sourcing from supplier-specific Safety Data Sheets (SDS).

Experimental Protocols

Detailed methodologies are essential for the replication and adaptation of synthetic procedures. The following protocols are derived from patent literature, providing a basis for the laboratory-scale synthesis and further functionalization of **Ethyl 2,5-dichloropyridine-4-carboxylate**.

Synthesis of Ethyl 2,5-dichloropyridine-4-carboxylate

This protocol details the synthesis of the title compound from its corresponding carboxylic acid.

Materials:

- 2,5-dichloropyridine-4-carboxylic acid (3.70 g, 18.3 mmol, 1.00 equiv.)
- Ethyl acetate (EtOAc) (91.5 mL)

- Oxalyl dichloride (1.93 mL, 22.0 mmol, 1.20 equiv.)
- N,N-dimethylformamide (DMF) (1 drop)
- Ethanol (17.8 g, 21.8 mL, 386 mmol, 21.1 equiv.)

Procedure:

- To a solution of 2,5-dichloropyridine-4-carboxylic acid in ethyl acetate, add oxalyl dichloride followed by one drop of N,N-dimethylformamide.
- Stir the reaction mixture at room temperature for 2 hours.
- Add ethanol to the reaction mixture.
- Continue stirring for an additional period to complete the esterification.
- Work-up the reaction mixture to isolate the desired product, **Ethyl 2,5-dichloropyridine-4-carboxylate**.

Reaction of Ethyl 2,5-dichloropyridine-4-carboxylate

This protocol describes a subsequent reaction of the title compound, demonstrating its utility as a chemical intermediate.

Materials:

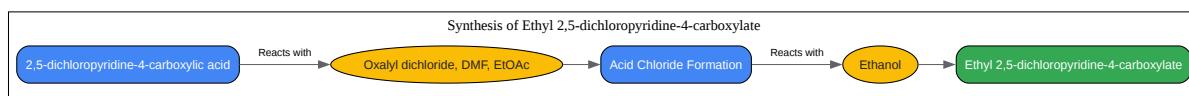
- **Ethyl 2,5-dichloropyridine-4-carboxylate** (1.0 g, 4.5 mmol)
- Acetic acid (13 mL, 220 mmol, 48 equiv.)
- Sodium acetate (1.9 g, 23 mmol, 5.0 equiv.)
- Ethyl acetate (EtOAc)
- Brine
- Sodium sulfate (Na_2SO_4)

Procedure:

- To a solution of **Ethyl 2,5-dichloropyridine-4-carboxylate** in acetic acid, add sodium acetate.
- Irradiate the reaction mixture in a microwave reactor at 170°C for 8 hours.
- After cooling, pour the reaction mixture into ice and extract with ethyl acetate.
- Combine the organic layers, wash with brine, and dry over sodium sulfate.
- Concentrate the organic phase to yield the product.

Synthetic Workflow and Logical Relationships

The following diagrams illustrate the synthesis process and the logical flow of the experimental procedures described.



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Caption: Synthesis of **Ethyl 2,5-dichloropyridine-4-carboxylate**.



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Caption: Subsequent reaction of the title compound.

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References

- 1. WO2023217989A1 - Alkoxy heteroaryl- carboxamide or thioamide compounds - Google Patents [patents.google.com]
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